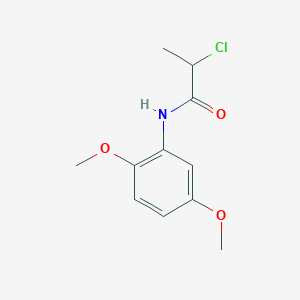

2-chloro-N-(2,5-dimethoxyphenyl)propanamide

Description

2-Chloro-N-(2,5-dimethoxyphenyl)propanamide (molecular formula: C₁₁H₁₄ClNO₃; molecular weight: 243.69 g/mol) is a chloroacetamide derivative featuring a propanamide backbone substituted with chlorine at the second carbon and a 2,5-dimethoxyphenyl group at the nitrogen position. The compound is marketed for medicinal purposes, though specific biological targets or mechanisms remain unspecified in the available data .

Properties

IUPAC Name |

2-chloro-N-(2,5-dimethoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-7(12)11(14)13-9-6-8(15-2)4-5-10(9)16-3/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRDVDAALOHFAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)OC)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,5-dimethoxyphenyl)propanamide typically involves the reaction of 2,5-dimethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with propionyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,5-dimethoxyphenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: Formation of substituted amides or thiol derivatives.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its unique structural properties. The synthesis typically involves the reaction of 2,5-dimethoxybenzaldehyde with 2-chloropropionyl chloride in the presence of a base such as pyridine, followed by amidation with an appropriate amine.

Table 1: Synthetic Routes for 2-Chloro-N-(2,5-dimethoxyphenyl)propanamide

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1. Formation of Intermediate | 2,5-Dimethoxybenzaldehyde + 2-Chloropropionyl Chloride | Pyridine, reflux | Intermediate Compound |

| 2. Amidation | Intermediate + Ethylamine | Controlled temperature | 2-Chloro-N-(2,5-dimethoxyphenyl)propanamide |

Biological Research Applications

Antimicrobial and Antifungal Properties

Research indicates that 2-chloro-N-(2,5-dimethoxyphenyl)propanamide exhibits antimicrobial activity against various bacterial strains. Studies have shown a notable reduction in bacterial viability at concentrations as low as 5 µM, suggesting its potential as an antibacterial agent.

Case Study: Anticancer Activity

In a study examining the anticancer effects of this compound, researchers found that it significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Table 2: Biological Activity Data

| Activity Type | Observations | Concentration (µM) |

|---|---|---|

| Antibacterial | Significant reduction in viability | 5 |

| Anticancer | Induces apoptosis | Varies by cell line |

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its therapeutic effects, particularly in the context of metabolic disorders. Its interaction with enzymes involved in metabolic pathways suggests it may influence their activity either by inhibition or activation.

Neuroprotective Effects

Preliminary findings indicate that it may protect neurons from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, 2-chloro-N-(2,5-dimethoxyphenyl)propanamide is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,5-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chloroacetamide Derivatives

Structural Modifications and Physicochemical Properties

- Substituent Effects: The 2,5-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing solubility in polar solvents compared to analogs with halogens (e.g., 4-chloro substitution in ) . The dimethylsulfamoyl group in the analog increases molecular weight (320.79 vs. Alachlor () substitutes the aromatic ring with diethyl and methoxymethyl groups, reducing steric hindrance and enabling broad-spectrum herbicidal activity .

Melting Points :

Key Research Findings

Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) in the target compound may enhance solubility but reduce electrophilic reactivity compared to chloro-substituted analogs like 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide .

Heterocyclic Modifications : Incorporating imidazole or pyridine rings () significantly alters bioactivity, as seen in the 91°C melting point and kinase inhibition of the imidazole derivative .

Safety Considerations: While safety data for the target compound are lacking, analogs like (2S)-2,5-diaminopentanamide dihydrochloride () emphasize the need for rigorous toxicological profiling due to uninvestigated hazards .

Biological Activity

2-Chloro-N-(2,5-dimethoxyphenyl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and applications in scientific research, particularly focusing on its antimicrobial and anticancer properties.

The compound exhibits significant interactions with various enzymes and proteins, influencing metabolic pathways. It has been shown to modulate enzyme activity, which can lead to alterations in cellular metabolism and gene expression. The nature of these interactions can vary from enzyme inhibition to activation, impacting overall cellular processes.

| Property | Description |

|---|---|

| Enzyme Interaction | Modulates activity of metabolic enzymes |

| Gene Expression | Alters expression of genes involved in metabolic pathways |

| Cellular Effects | Influences cell signaling pathways and cellular metabolism |

| Stability | Remains stable under specific conditions; degradation affects efficacy |

At the molecular level, 2-chloro-N-(2,5-dimethoxyphenyl)propanamide interacts with specific biomolecules. The chloro and methoxy groups on the phenyl ring are crucial for binding to enzyme active sites or allosteric sites. This binding can inhibit or activate enzyme functions, leading to downstream effects on cellular signaling pathways and gene transcription .

Key Mechanisms:

- Enzyme Inhibition : The compound can bind to the active site of enzymes, preventing substrate access.

- Signal Transduction Modulation : Alters the activity of receptors involved in critical signaling pathways.

- Gene Regulation : Influences transcription factors that regulate gene expression.

Antimicrobial Properties

Research indicates that 2-chloro-N-(2,5-dimethoxyphenyl)propanamide possesses antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. The compound's ability to disrupt cellular processes in microorganisms suggests its potential as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies have indicated that it may exhibit cytotoxic effects against cancer cell lines. For instance, preliminary data suggest that it can induce apoptosis in certain cancer cells, potentially making it a candidate for further development as an anticancer therapeutic .

Table 2: Summary of Biological Activities

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of 2-chloro-N-(2,5-dimethoxyphenyl)propanamide against common pathogens. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a therapeutic agent.

- Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that this compound exhibits a dose-dependent cytotoxic effect. IC50 values were determined for several cancer types, indicating its effectiveness at lower concentrations while maintaining safety profiles at therapeutic doses .

- Mechanistic Insights : Research into the molecular mechanisms revealed that the compound alters mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Q & A

Q. How can synthesis conditions for 2-chloro-N-(2,5-dimethoxyphenyl)propanamide be optimized to improve yield and purity?

Methodological Answer: Use factorial design of experiments (DoE) to systematically vary parameters such as temperature, solvent polarity, and reaction time. For example, a central composite design (CCD) can identify interactions between variables, reducing the number of trials while maximizing yield . Evidence from similar acetamide syntheses suggests that polar aprotic solvents (e.g., DMF) and temperatures between 60–80°C often yield higher purity due to reduced side reactions . Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. What spectroscopic techniques are most effective for characterizing 2-chloro-N-(2,5-dimethoxyphenyl)propanamide?

Methodological Answer:

- NMR Spectroscopy : Confirm structural integrity via H and C NMR. The chloro and dimethoxy substituents will show distinct splitting patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, methoxy groups at δ ~3.8 ppm) .

- IR Spectroscopy : Identify amide C=O stretching (~1650–1680 cm) and C-Cl bonds (~550–750 cm) .

- X-ray Crystallography : For absolute conformation, grow single crystals in ethanol/water mixtures (80:20 v/v) and analyze space group symmetry .

Q. What safety protocols should be followed when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation risks: H315, H319) .

- Ventilation : Use fume hoods for synthesis and purification steps to mitigate respiratory hazards (H335) .

- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and intermediates for this compound’s synthesis?

Methodological Answer: Employ density functional theory (DFT) to model reaction mechanisms. For example, calculate activation energies for nucleophilic substitution at the chloro position using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare with experimental kinetics to validate intermediates (e.g., tetrahedral transition states) . Molecular dynamics (MD) simulations in explicit solvents (e.g., water, ethanol) can further refine solvent effects on reaction rates .

Q. How should researchers resolve contradictions between experimental data and computational predictions for this compound’s reactivity?

Methodological Answer:

- Validate Computational Parameters : Ensure basis sets and solvation models align with experimental conditions (e.g., SMD solvation for polar solvents) .

- Experimental Replication : Repeat syntheses under controlled conditions (e.g., inert atmosphere) to exclude oxygen/moisture interference .

- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) to detect trace byproducts not accounted for in simulations .

Q. What strategies can optimize solubility and solvent selection for biological assays involving this compound?

Methodological Answer: Apply quantitative structure-property relationship (QSPR) models to predict solubility in aqueous buffers. For instance, the Yalkowsky equation () estimates solubility based on octanol-water partition coefficients (log P ~2.5 for similar chloroacetamides) . Experimentally, use DMSO stock solutions (<1% v/v) to avoid cytotoxicity in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.